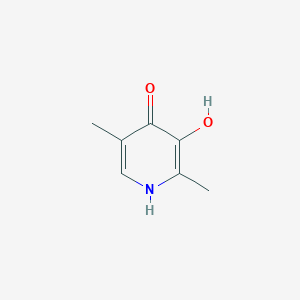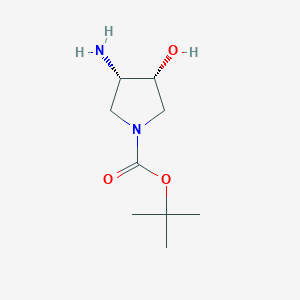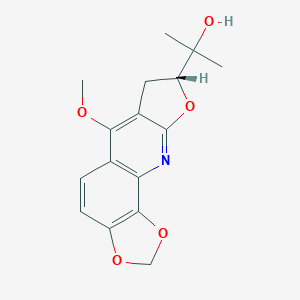
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it exhibits anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival. It also exhibits antioxidant activity, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases. It has also been shown to modulate the activity of various enzymes involved in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has several advantages and limitations for use in lab experiments. Its synthesis method is relatively simple, and it can be easily obtained in large quantities. However, its low solubility in water and other solvents may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-. One potential direction is to further investigate its potential therapeutic effects in cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, research could focus on modifying the compound's structure to improve its solubility and other properties for use in lab experiments.
Conclusion:
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has shown promising results in various fields of scientific research. Its potential applications in cancer and neurodegenerative diseases make it a compound of interest for future research. However, further studies are needed to fully understand its mechanism of action and to improve its properties for use in lab experiments.
Synthesemethoden
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the condensation of 4-(diethylamino)benzaldehyde with 4-(2-methylpropoxy)benzylamine in the presence of hydrazine hydrate. The resulting product is further treated with carbon disulfide to obtain the final product.
Eigenschaften
CAS-Nummer |
186453-63-4 |
|---|---|
Produktname |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)- |
Molekularformel |
C23H32N4OS |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[[4-(2-methylpropoxy)phenyl]methyl]thiourea |
InChI |
InChI=1S/C23H32N4OS/c1-5-27(6-2)21-11-7-20(8-12-21)16-25-26-23(29)24-15-19-9-13-22(14-10-19)28-17-18(3)4/h7-14,16,18H,5-6,15,17H2,1-4H3,(H2,24,26,29)/b25-16+ |
InChI-Schlüssel |
BDCAUNACVSNGCW-PCLIKHOPSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)OCC(C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
Synonyme |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-( 2-methylpropoxy)phenyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)







![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)